molecular formula C6H6N2O3 B12857703 (Z)-2-(5-Nitro-2-furyl)ethenamine

(Z)-2-(5-Nitro-2-furyl)ethenamine

Cat. No.: B12857703
M. Wt: 154.12 g/mol
InChI Key: FNPJYIRCHMZBEH-ARJAWSKDSA-N
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Description

(Z)-2-(5-Nitrofuran-2-yl)ethenamine is an organic compound characterized by the presence of a nitrofuran moiety attached to an ethenamine group. This compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-Nitrofuran-2-yl)ethenamine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (Z)-2-(5-Nitrofuran-2-yl)ethenamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-Nitrofuran-2-yl)ethenamine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrofuran compounds.

Scientific Research Applications

(Z)-2-(5-Nitrofuran-2-yl)ethenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-2-(5-Nitrofuran-2-yl)ethenamine involves its interaction with specific molecular targets within cells. The compound is known to undergo reduction by nitroreductase enzymes, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrofuran-2-carbaldehyde
  • 2-(5-Nitrofuran-2-yl)ethanol
  • 2-(5-Nitrofuran-2-yl)ethanoic acid

Uniqueness

(Z)-2-(5-Nitrofuran-2-yl)ethenamine is unique due to its specific structural configuration, which allows it to interact with nitroreductase enzymes effectively. This property makes it particularly useful in applications such as hypoxia imaging and anti-cancer research .

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

(Z)-2-(5-nitrofuran-2-yl)ethenamine

InChI

InChI=1S/C6H6N2O3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H,7H2/b4-3-

InChI Key

FNPJYIRCHMZBEH-ARJAWSKDSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C\N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CN

Origin of Product

United States

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